molecular formula C10H9N3O2 B8788104 2-cyano-N-(phenylcarbamoyl)acetamide

2-cyano-N-(phenylcarbamoyl)acetamide

Cat. No. B8788104
M. Wt: 203.20 g/mol
InChI Key: CNHCMWQFKQMOKX-UHFFFAOYSA-N
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Patent
US08629272B2

Procedure details

1-(2-Cyano-acetyl)-3-phenyl-urea (12.6 g, 62.1 mmol) was taken in 50 ml 2M sodium hydroxide (aq.) and stirred at room temperature for 2 h under LC-MS control. After cooling down by immersing in ice bath and neutralization with acetic acid and thus formed solids were separated by filtration, washed well with ice cold water and dried under high vacuum yielding white solids (11.9 g, 58.6 mmol, 94.4%).
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
94.4%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:8])=[O:5])#[N:2]>[OH-].[Na+]>[NH2:2][C:1]1[N:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:7](=[O:8])[NH:6][C:4](=[O:5])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
C(#N)CC(=O)NC(=O)NC1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 h under LC-MS control
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CUSTOM
Type
CUSTOM
Details
neutralization with acetic acid and thus formed solids were separated by filtration
WASH
Type
WASH
Details
washed well with ice cold water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC(NC(N1C1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 58.6 mmol
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 94.4%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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